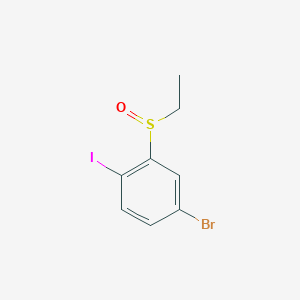

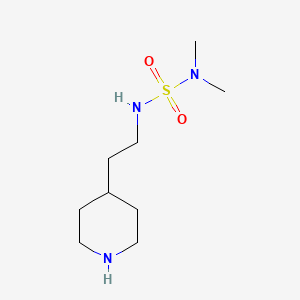

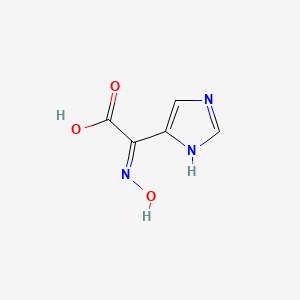

![molecular formula C26H30O13 B12822756 (2S)-7-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12822756.png)

(2S)-7-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Liquiritin apioside is a flavonoid glycoside found predominantly in licorice (Glycyrrhiza spp.). It is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects . This compound is one of the major bioactive constituents of licorice, contributing to its medicinal properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of liquiritin apioside involves the glycosylation of liquiritin with apiose. The key step in the biosynthesis is the apiosylation reaction, which is catalyzed by specific apiosyltransferases . The reaction conditions typically involve the use of uridine diphosphate-apiose as the sugar donor and flavonoid glycosides as the acceptor .

Industrial Production Methods

Industrial production of liquiritin apioside often employs extraction methods from licorice roots. One efficient method is the ionic liquids-ultrasound based extraction, which uses ionic liquids as green solvents to extract flavonoid glycosides and triterpenoid saponins from licorice . This method is preferred due to its high extraction efficiency and shorter extraction time compared to conventional methods .

Analyse Des Réactions Chimiques

Types of Reactions

Liquiritin apioside undergoes various chemical reactions, including oxidation, reduction, and glycosylation. The apiosylation reaction is particularly significant in its biosynthesis .

Common Reagents and Conditions

Common reagents used in the reactions involving liquiritin apioside include uridine diphosphate-apiose for glycosylation and various oxidizing and reducing agents for other reactions .

Major Products

The major products formed from these reactions include various glycosylated flavonoids and their derivatives .

Applications De Recherche Scientifique

Liquiritin apioside has a wide range of scientific research applications:

Chemistry: It is used in the study of flavonoid biosynthesis and glycosylation reactions.

Medicine: Liquiritin apioside is investigated for its anti-inflammatory, antioxidant, and anti-cancer properties.

Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mécanisme D'action

Liquiritin apioside exerts its effects through various molecular targets and pathways. It has been shown to interact with the NF-κB, TNF, and IL-1β pathways, which are involved in inflammation . Additionally, it affects the PI3K/AKT pathway, which plays a role in cell survival and proliferation . The compound’s anti-inflammatory properties are demonstrated through its ability to inhibit the production of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Liquiritin: Another flavonoid glycoside found in licorice, known for its anti-inflammatory and antioxidant properties.

Isoliquiritin apioside: A similar compound with comparable pharmacological effects.

Liquiritigenin: A flavonoid aglycone with anti-cancer and anti-inflammatory properties.

Uniqueness

Liquiritin apioside is unique due to its specific glycosylation with apiose, which enhances its bioavailability and pharmacological effects . Its distinct molecular structure allows it to interact with different biological pathways compared to other similar compounds .

Propriétés

Formule moléculaire |

C26H30O13 |

|---|---|

Poids moléculaire |

550.5 g/mol |

Nom IUPAC |

(2S)-7-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C26H30O13/c27-9-19-20(30)21(31)22(32)24(39-19)36-13-3-1-12(2-4-13)17-8-16(29)15-6-5-14(7-18(15)38-17)37-25-23(33)26(34,10-28)11-35-25/h1-7,17,19-25,27-28,30-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25?,26+/m0/s1 |

Clé InChI |

KEABDZDFSMGRQX-ZFKOZQSFSA-N |

SMILES isomérique |

C1[C@H](OC2=C(C1=O)C=CC(=C2)OC3[C@@H]([C@](CO3)(CO)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

SMILES canonique |

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile)](/img/structure/B12822688.png)

![2-Chloro-1-propyl-1H-benzo[d]imidazole](/img/structure/B12822700.png)

methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)